molecular formula C10H17NO3 B4449461 2-[(2-Methylcyclohexanecarbonyl)amino]acetic acid

2-[(2-Methylcyclohexanecarbonyl)amino]acetic acid

Cat. No.: B4449461
M. Wt: 199.25 g/mol
InChI Key: ZZWQSFOCJWXTNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(2-Methylcyclohexanecarbonyl)amino]acetic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of a cyclohexane ring substituted with a methyl group and a carbonyl group, which is further connected to an amino acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Methylcyclohexanecarbonyl)amino]acetic acid can be achieved through several methods. One common approach involves the amidation of 2-methylcyclohexanecarboxylic acid with glycine. The reaction typically requires the use of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is carried out under mild conditions, often in the presence of a base like triethylamine to neutralize the generated acid by-products .

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and cost-effective methods. One such method could be the use of enzymatic catalysis, where specific enzymes are employed to catalyze the amidation reaction. This approach offers advantages such as higher selectivity, milder reaction conditions, and reduced environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Methylcyclohexanecarbonyl)amino]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in various amide or sulfonamide derivatives.

Scientific Research Applications

2-[(2-Methylcyclohexanecarbonyl)amino]acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(2-Methylcyclohexanecarbonyl)amino]acetic acid involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes involved in amino acid metabolism, influencing various biochemical pathways. The presence of the cyclohexane ring and the amino acid moiety allows it to interact with different receptors and enzymes, modulating their activity .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2-Methylcyclohexanecarbonyl)amino]propanoic acid
  • 2-[(2-Methylcyclohexanecarbonyl)amino]butanoic acid
  • 2-[(2-Methylcyclohexanecarbonyl)amino]pentanoic acid

Uniqueness

2-[(2-Methylcyclohexanecarbonyl)amino]acetic acid is unique due to its specific structure, which combines a cyclohexane ring with an amino acid moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications. Compared to similar compounds, it may exhibit different reactivity and interaction profiles with enzymes and receptors, leading to unique biological effects .

Properties

IUPAC Name

2-[(2-methylcyclohexanecarbonyl)amino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO3/c1-7-4-2-3-5-8(7)10(14)11-6-9(12)13/h7-8H,2-6H2,1H3,(H,11,14)(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZWQSFOCJWXTNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCC1C(=O)NCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(2-Methylcyclohexanecarbonyl)amino]acetic acid
Reactant of Route 2
Reactant of Route 2
2-[(2-Methylcyclohexanecarbonyl)amino]acetic acid
Reactant of Route 3
Reactant of Route 3
2-[(2-Methylcyclohexanecarbonyl)amino]acetic acid
Reactant of Route 4
Reactant of Route 4
2-[(2-Methylcyclohexanecarbonyl)amino]acetic acid
Reactant of Route 5
Reactant of Route 5
2-[(2-Methylcyclohexanecarbonyl)amino]acetic acid
Reactant of Route 6
Reactant of Route 6
2-[(2-Methylcyclohexanecarbonyl)amino]acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.